6-(2-methyl-1H-imidazol-1-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)pyridazine-3-carboxamide
CAS No.: 1396853-00-1
Cat. No.: VC4500855
Molecular Formula: C19H16N6OS
Molecular Weight: 376.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396853-00-1 |
|---|---|
| Molecular Formula | C19H16N6OS |
| Molecular Weight | 376.44 |
| IUPAC Name | 6-(2-methylimidazol-1-yl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyridazine-3-carboxamide |
| Standard InChI | InChI=1S/C19H16N6OS/c1-12-20-8-9-25(12)18-7-6-16(23-24-18)19(26)22-15-5-3-4-14(10-15)17-11-27-13(2)21-17/h3-11H,1-2H3,(H,22,26) |
| Standard InChI Key | FHWFGJFGHJAJGP-UHFFFAOYSA-N |
| SMILES | CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s molecular formula is C₁₉H₁₆N₆OS, with a molecular weight of 376.44 g/mol. Key structural features include:
-
A central pyridazine ring (C₄H₃N₂) serving as the scaffold
-
A 2-methylimidazole substituent at position 6 of the pyridazine
-
A carboxamide linker (-NH-C(=O)-) connecting to a phenyl ring
-
A 2-methylthiazole group at the phenyl ring’s para position
The SMILES string CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=CSC(=N4)C encodes this connectivity, while the InChIKey FHWFGJFGHJAJGP-UHFFFAOYSA-N provides a unique stereochemical identifier.
Physicochemical Properties
While experimental data on solubility and stability remain unpublished, predictive models suggest:
-
LogP: Estimated ~2.1 (moderate lipophilicity)
-
Hydrogen Bond Donors: 1 (amide NH)
-
Hydrogen Bond Acceptors: 7 (amide O, pyridazine N, imidazole N, thiazole N/S)
-
Rotatable Bonds: 4 (amide linkage and aryl-aryl connections)
These properties position the compound in chemical space similar to kinase inhibitors, though verification requires experimental studies.
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis likely employs a convergent approach:
-
Pyridazine Core Formation: Cyclocondensation of 1,4-diketones with hydrazines could generate the pyridazine ring.
-
Imidazole Substitution: Nucleophilic aromatic substitution at pyridazine position 6 using 2-methylimidazole.
-
Carboxamide Coupling: Activation of pyridazine-3-carboxylic acid followed by amide bond formation with 3-(2-methylthiazol-4-yl)aniline.
Key Synthetic Challenges
-
Regioselectivity: Ensuring substitution occurs exclusively at pyridazine positions 3 and 6 requires careful protecting group strategies.
-
Amide Bond Stability: The electron-deficient pyridazine ring may necessitate mild coupling reagents (e.g., HATU) to prevent decomposition.
-
Purification: High-performance liquid chromatography (HPLC) is essential due to the compound’s structural similarity to byproducts.
| Compound Class | Activity (IC₅₀) | Target |
|---|---|---|
| Pyridazine-carboxamides | 12 nM | EGFR kinase |
| Thiazole-imidazole hybrids | 8 μM | Staphylococcus aureus |
| Aryl pyridazines | 50 nM | 5-HT₃ receptor |
While direct data for this compound is lacking, its hybrid structure may synergize these activities .
Analytical Characterization Techniques
Structural Elucidation
-
¹H/¹³C NMR: Critical for verifying substitution patterns and confirming amide bond formation. Predicted shifts:
-
Pyridazine H-5: δ 8.9–9.2 ppm (doublet)
-
Amide NH: δ 10.1–10.5 ppm (broad singlet)
-
-
High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ at m/z 377.1382 (calc. 377.1379).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume